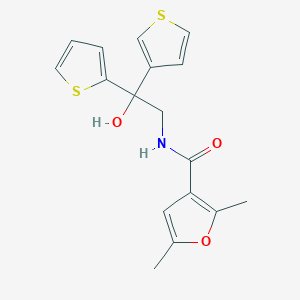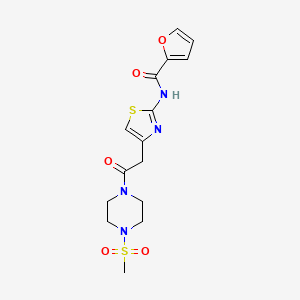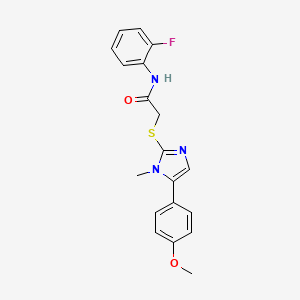
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C17H17NO3S2 and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomass Conversion and Sustainable Materials
Conversion of Plant Biomass to Furan Derivatives : Furan derivatives, similar in structure to the compound , are crucial in converting plant biomass into valuable chemicals. Research has highlighted the synthesis of furan derivatives from hexose carbohydrates and lignocellulose, showing promise for replacing non-renewable hydrocarbon sources. These derivatives are used to produce monomers, polymers, fuels, and various chemicals, suggesting that similar compounds could find applications in green chemistry and sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Drug Metabolism and Pharmacologic Activity
Metabolic Hydroxy and Carboxy Functionalization : The metabolic transformations of drug molecules, including hydroxylation and carboxylation of alkyl moieties, significantly affect their pharmacologic activity. Understanding these metabolic pathways can inform the development of new drugs with enhanced efficacy or reduced toxicity. Research in this area provides insights into how modifications to drug molecules, akin to the structure of the compound , could impact their therapeutic potential (El-Haj & Ahmed, 2020).
Antioxidant Properties and Chemical Synthesis
Antioxidant Properties of Hydroxycinnamic Acids : The study of hydroxycinnamic acids (HCAs) and their structure-activity relationships offers insights into designing potent antioxidant molecules. Given the structural complexity and potential reactive sites on "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide", exploring its antioxidant properties could be a valuable research direction. These studies can guide the synthesis of new antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Applications in Organic Synthesis
5-Hydroxymethylfurfural (HMF) in Organic Synthesis : The use of biomass-derived chemicals like 5-HMF in organic synthesis highlights the potential for incorporating renewable resources into fine chemicals. Given the structural similarity to furan derivatives, the compound may serve as a building block in synthesizing various fine chemicals, indicating its potential utility in organic synthesis and the development of new synthetic methodologies (Fan et al., 2019).
特性
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-11-8-14(12(2)21-11)16(19)18-10-17(20,13-5-7-22-9-13)15-4-3-6-23-15/h3-9,20H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRJGAKSYNOELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2609496.png)



![(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2609506.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2609509.png)



![N-(4-iodophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2609513.png)

![6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2609516.png)
